N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-3-methoxyaniline
Overview
Description
Carbazole derivatives, such as the one you’re asking about, are a class of compounds that have been widely studied due to their interesting chemical and physical properties . They are often used in the development of optoelectronic devices, including organic light-emitting diodes (OLEDs) and solar cells .
Molecular Structure Analysis
The molecular structure of carbazole derivatives is characterized by a tricyclic system containing two benzene rings fused on either side of a pyrrole ring . The presence of bromine atoms at the 3,6-positions of the carbazole unit could potentially enhance its electron-withdrawing ability, which might influence its optoelectronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For carbazole derivatives, properties such as solubility, melting point, and boiling point can vary widely depending on the nature and position of the substituents .Scientific Research Applications
Neurogenesis Enhancement : A derivative of aminopropyl carbazole, closely related to your compound, has been shown to increase neurogenesis in rat neural stem cells. This effect was noted in the absence of epidermal growth factor (EGF) and fibroblast growth factor 2 (FGF2), suggesting a potential role in neurological research and therapeutic applications (Shin et al., 2015).
Fluorescence Properties : Research on similar carbazole structures has demonstrated effective fluorescence in the blue spectral region. Such properties are crucial for applications in materials science, particularly in developing new fluorescent materials (Irgashev et al., 2017).
Chemosensor Development : Carbazole and fluorene polyaniline derivatives, closely related to your compound, have been developed for use as fluorescent chemosensors. These materials have applications in environmental protection, biosensing, and toxins detection (Qian et al., 2019).
Antimicrobial Activity and Cytotoxicity : Certain N-(9-Ethyl-9H-carbazole-3-yl) derivatives have been synthesized and evaluated for antimicrobial activity and cytotoxicity. This suggests potential pharmaceutical applications for compounds derived from carbazole (Kaplancıklı et al., 2012).
Neuroprotection : A closely related aminopropyl carbazole compound, (−)-P7C3-S243, has shown neuroprotective properties. It has potential applications in treating neurodegenerative diseases and traumatic brain injury (Naidoo et al., 2014).
Photophysical and Physicochemical Properties : Research into donor-π-acceptor chromophores related to carbazole derivatives has revealed interesting photophysical and physicochemical properties, which are important for applications in materials science and photonic technologies (Khan et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[3-(3,6-dibromocarbazol-9-yl)-2-fluoropropyl]-3-methoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Br2FN2O/c1-28-18-4-2-3-17(11-18)26-12-16(25)13-27-21-7-5-14(23)9-19(21)20-10-15(24)6-8-22(20)27/h2-11,16,26H,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLTWMQBJFWQOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Br2FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-3-methoxyaniline |
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Synthesis routes and methods III
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